洛美沙星盐酸盐

描述

洛美沙星盐酸盐是一种氟喹诺酮类抗生素,用于治疗细菌感染,包括支气管炎和泌尿道感染。 它也用作预防性治疗,以防止手术前的泌尿道感染 . 这种化合物以其对革兰氏阴性菌和革兰氏阳性菌的广谱抗菌活性而闻名 .

科学研究应用

洛美沙星盐酸盐在科学研究中具有广泛的应用范围:

化学: 用于研究氟喹诺酮类抗生素及其化学性质。

生物学: 用于研究细菌 DNA 复制和转录。

医学: 研究其治疗各种细菌感染的疗效及其潜在的副作用。

工业: 用于开发新的抗菌剂和制剂

作用机制

洛美沙星盐酸盐通过干扰细菌酶 DNA 旋转酶和拓扑异构酶 IV 的活性发挥其抗菌作用。这些酶对细菌 DNA 的转录和复制至关重要。 通过抑制这些酶,洛美沙星盐酸盐阻止细菌细胞分裂,并导致细胞死亡 .

类似化合物:

- 环丙沙星

- 左氧氟沙星

- 氧氟沙星

- 诺氟沙星

比较: 洛美沙星盐酸盐与其自身形成镁螯合物的独特能力,这在其他氟喹诺酮类中没有观察到 . 此外,与其他一些氟喹诺酮类相比,它具有更长的半衰期,使其适合每天一次给药 .

洛美沙星盐酸盐以其广谱活性、独特的化学特性和有效的作用机制而脱颖而出,使其成为抗菌研究和治疗领域中宝贵的化合物。

生化分析

Biochemical Properties

Lomefloxacin hydrochloride is a bactericidal fluoroquinolone agent with activity against a wide range of gram-negative and gram-positive organisms . The bactericidal action of Lomefloxacin hydrochloride results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA .

Cellular Effects

Lomefloxacin hydrochloride has been shown to cause deep ultrastructural changes in cells, such as the formation of scalloped cells and “ghosts” in Klebsiella pneumoniae . It interferes with the activity of bacterial enzymes, affecting the transcription and replication of bacterial DNA, thereby inhibiting bacterial growth .

Molecular Mechanism

The molecular mechanism of Lomefloxacin hydrochloride involves interference with the activity of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for the transcription and replication of bacterial DNA. By inhibiting these enzymes, Lomefloxacin hydrochloride prevents bacterial DNA replication, leading to the death of the bacteria .

Temporal Effects in Laboratory Settings

The urinary excretion of Lomefloxacin hydrochloride is virtually complete within 72 hours after cessation of dosing, with approximately 65% of the dose being recovered as parent drug and 9% as its glucuronide metabolite .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Lomefloxacin hydrochloride in animal models were not found, it is known that Lomefloxacin and other quinolones have been shown to cause arthropathy in juvenile animals .

Metabolic Pathways

Lomefloxacin hydrochloride is minimally metabolized, although 5 metabolites have been identified in human urine . Approximately 65% appears as the parent drug in urine and 9% as the glucuronide metabolite .

准备方法

合成路线和反应条件: 洛美沙星盐酸盐可以通过一系列化学反应从 1-乙基-6,8-二氟-7-(3-甲基哌嗪-1-基)-4-氧代-喹啉-3-羧酸合成。 合成涉及形成自身镁螯合物,这是洛美沙星独有的 .

工业生产方法: 一种方法是将洛美沙星盐酸盐溶解在水中,然后加入氢氧化钠和盐酸,形成澄清溶液。 然后过滤、灭菌并冷冻干燥该溶液,以获得最终产品 . 另一种方法包括制备浓缩溶液,加热,用活性炭过滤,并在最终过滤和包装前调节 pH 值 .

化学反应分析

反应类型: 洛美沙星盐酸盐会发生各种化学反应,包括氧化、还原和取代反应。

常见试剂和条件:

氧化: 涉及使用过氧化氢等氧化剂。

还原: 可以使用硼氢化钠等还原剂实现。

取代: 通常涉及用氢氧化钠等试剂进行亲核取代反应。

相似化合物的比较

- Ciprofloxacin

- Levofloxacin

- Ofloxacin

- Norfloxacin

Comparison: Lomefloxacin hydrochloride is unique in its ability to form a magnesium chelate with itself, which is not observed in other fluoroquinolones . Additionally, it has a longer half-life compared to some other fluoroquinolones, making it suitable for once-daily dosing .

Lomefloxacin hydrochloride stands out due to its broad-spectrum activity, unique chemical properties, and effective mechanism of action, making it a valuable compound in the field of antibacterial research and treatment.

属性

CAS 编号 |

98079-52-8 |

|---|---|

分子式 |

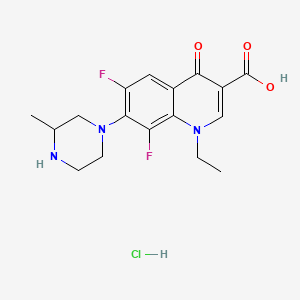

C17H20ClF2N3O3 |

分子量 |

387.8 g/mol |

IUPAC 名称 |

1-ethyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydron;chloride |

InChI |

InChI=1S/C17H19F2N3O3.ClH/c1-3-21-8-11(17(24)25)16(23)10-6-12(18)15(13(19)14(10)21)22-5-4-20-9(2)7-22;/h6,8-9,20H,3-5,7H2,1-2H3,(H,24,25);1H |

InChI 键 |

KXEBLAPZMOQCKO-UHFFFAOYSA-N |

SMILES |

CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.Cl |

规范 SMILES |

[H+].CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)N3CCNC(C3)C)F)C(=O)O.[Cl-] |

外观 |

Solid powder |

Key on ui other cas no. |

98079-52-8 |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

98079-51-7 (Parent) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid Décalogiflox Logiflox lomefloxacin lomefloxacin hydrochloride lomenfloxacin Maxaquin NY 198 NY-198 Ocacin Okacin Okacyn SC 4711 SC-4711 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。